t-TUCB

Description

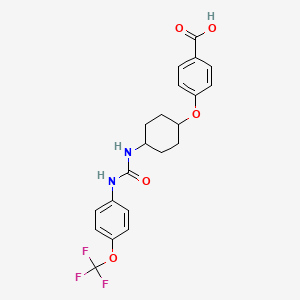

Structure

3D Structure

Properties

IUPAC Name |

4-[4-[[4-(trifluoromethoxy)phenyl]carbamoylamino]cyclohexyl]oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O5/c22-21(23,24)31-18-11-5-15(6-12-18)26-20(29)25-14-3-9-17(10-4-14)30-16-7-1-13(2-8-16)19(27)28/h1-2,5-8,11-12,14,17H,3-4,9-10H2,(H,27,28)(H2,25,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVFKCZZXOGEMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the mechanism of action of t-TUCB

An In-depth Technical Guide on the Core Mechanism of Action of t-TUCB

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-{4-[3-(4-trifluoromethoxyphenyl)-ureido]-cyclohexyloxy}-benzoic acid (this compound) is a potent and selective small-molecule inhibitor of soluble epoxide hydrolase (sEH). Its mechanism of action is centered on the stabilization of endogenous epoxy fatty acids (EpFAs), which are critical lipid signaling molecules involved in a myriad of physiological processes. By preventing the degradation of EpFAs, this compound exerts significant anti-inflammatory, analgesic, cardioprotective, and anti-fibrotic effects. This technical guide provides a detailed examination of the molecular mechanism of this compound, the signaling pathways it modulates, quantitative data from key studies, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH)

The primary molecular target of this compound is the enzyme soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene.[1][2] The sEH enzyme plays a crucial role in the metabolic pathway of arachidonic acid and other polyunsaturated fatty acids.[3][4] Cytochrome P450 (CYP) epoxygenases convert these fatty acids into bioactive epoxides, known as epoxy fatty acids (EpFAs). Notable examples include epoxyeicosatrienoic acids (EETs) derived from arachidonic acid and epoxydocosapentaenoic acids (EDPs) from docosahexaenoic acid (DHA).[2][3]

These EpFAs are potent signaling molecules with generally beneficial effects, including vasodilation, anti-inflammation, and analgesia.[1][2][5] The sEH enzyme terminates their signaling activity by hydrolyzing the epoxide group to form the corresponding, and generally less biologically active, vicinal diols, such as dihydroxyeicosatrienoic acids (DHETs).[3][5][6]

This compound acts as a competitive inhibitor, binding to the active site of sEH with high affinity.[1] This inhibition prevents the degradation of EpFAs, leading to their accumulation in tissues and plasma.[6] The elevated levels of these bioactive lipids enhance and prolong their downstream signaling effects, which form the basis of this compound's therapeutic potential.[1][7]

Downstream Signaling Pathways Modulated by this compound

By stabilizing EpFAs, this compound influences several key intracellular signaling cascades that regulate inflammation, fibrosis, and cellular metabolism.

2.1. Anti-inflammatory Effects via NF-κB Inhibition A central component of this compound's anti-inflammatory action is the modulation of the nuclear factor-kappa B (NF-κB) pathway. EpFAs, particularly 11,12-EET, have been shown to inhibit the IκB kinase (IKK) complex.[5] IKK is responsible for phosphorylating the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm. By inhibiting IKK, EpFAs prevent IκBα degradation, thus keeping NF-κB in its inactive state in the cytoplasm.[5] This suppression of NF-κB activation leads to reduced transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[8][9]

2.2. Metabolic Regulation and Anti-fibrotic Effects via PPAR Activation this compound has been demonstrated to activate peroxisome proliferator-activated receptors (PPARs), specifically PPARγ and PPARα.[10][11] These nuclear receptors are master regulators of lipid metabolism and adipogenesis. In studies on brown adipocytes, this compound treatment promoted differentiation and upregulated genes involved in fatty acid uptake and mitochondrial function.[10] The activation of PPARγ is also linked to the anti-fibrotic effects of sEH inhibition. In models of renal fibrosis, the beneficial effects of sEH inhibition were associated with the prevention of PPARγ inactivation and subsequent downregulation of pro-fibrotic TGF-β1/Smad3 signaling.[6]

2.3. Vasodilatory Effects via eNOS Phosphorylation In the vasculature, this compound enhances the phosphorylation of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO).[8] NO is a potent vasodilator, and this effect contributes to the antihypertensive and cardioprotective properties observed with sEH inhibitors.[8]

Quantitative Data Summary

The potency and efficacy of this compound have been quantified in numerous in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Parameter | Species/System | Value | Reference |

|---|---|---|---|

| IC₅₀ | General | 0.9 nM | [8][12] |

| IC₅₀ | Cynomolgus Monkey (hepatic cytosol) | 0.49 ± 0.05 nM | [13] |

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[14]

Table 2: In Vivo Efficacy and Dosage in Animal Models

| Model | Species | Dose | Key Finding | Reference |

|---|---|---|---|---|

| Inflammatory Joint Pain | Horse | 1 mg/kg (IV) | Significantly lower pain and lameness scores compared to control. | [15] |

| Mechanically Induced Lameness | Horse | 1 mg/kg (IV) | Significant improvement in lameness at 1, 3, and 6 hours post-administration. | [16][17] |

| Myocardial Ischemia | Rat | 3, 10, 30 mg/kg (p.o.) | Dose-dependent reduction in infarct size (15.9%, 46.6%, 40.4% respectively). | [12] |

| Diet-Induced Obesity | Mouse | 3 mg/kg/day | Decreased serum triglycerides and increased expression of lipid metabolism genes in brown adipose tissue. |[10] |

Table 3: Pharmacokinetic Parameters of this compound in Horses

| Parameter | Dose (IV) | Value (mean ± SEM) | Reference |

|---|---|---|---|

| Terminal Half-life (t₁/₂) | 0.1 mg/kg | 13 ± 3 h | [15] |

| 0.3 mg/kg | 13 ± 0.5 h | [15] | |

| 1.0 mg/kg | 24 ± 5 h | [15] | |

| Clearance (Cl) | 0.1 mg/kg | 68 ± 15 mL/h/kg | [15] |

| 0.3 mg/kg | 48 ± 5 mL/h/kg | [15] |

| | 1.0 mg/kg | 14 ± 1 mL/h/kg |[15] |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

4.1. Protocol: sEH Inhibition Assay (IC₅₀ Determination) This protocol is used to determine the concentration of this compound required to inhibit 50% of sEH activity.

-

Enzyme Preparation: Recombinant sEH enzyme is purified from a suitable expression system (e.g., baculovirus-infected insect cells). Cytosolic fractions from tissues like the liver can also be used.[13]

-

Incubation: The inhibitor (this compound at various concentrations) and the enzyme are pre-incubated for 10 minutes at 30°C in a buffer solution (e.g., sodium phosphate buffer, pH 7.4).[13]

-

Substrate Addition: A specific sEH substrate is added to initiate the reaction. A common fluorogenic substrate is cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC). Alternatively, a natural substrate like 14,15-EET can be used.[13]

-

Detection:

-

For fluorogenic substrates, the reaction is monitored continuously by measuring the increase in fluorescence on a plate reader.

-

For natural substrates, the reaction is stopped after a defined time (e.g., 10-60 min) with a quenching solvent. The formation of the diol product is then quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[13]

-

-

Calculation: IC₅₀ values are calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[13]

4.2. Protocol: In Vivo Murine Model of Diet-Induced Obesity This protocol assesses the effect of this compound on metabolic parameters.

-

Animal Model: C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity.

-

Drug Administration: this compound (e.g., 3 mg/kg/day) or a vehicle control is administered continuously for a set period (e.g., 4 weeks) using surgically implanted subcutaneous osmotic minipumps.[10][18]

-

Monitoring: Body weight, food intake, and core body temperature are monitored regularly. Energy expenditure can be measured via indirect calorimetry.[18]

-

Metabolic Analysis: At the end of the treatment period, blood samples are collected to measure fasting glucose and serum triglycerides.[10][18]

-

Tissue Analysis: Tissues, such as brown adipose tissue (BAT), are harvested. Gene and protein expression of key metabolic markers (e.g., UCP1, PGC-1α, LPL, CD36) are analyzed using qPCR and Western blotting, respectively.[10]

4.3. Protocol: In Vivo Equine Model of Lameness This protocol evaluates the analgesic efficacy of this compound.

-

Animal Model: Reversible lameness is induced in healthy adult horses using a mechanically adjustable heart-bar shoe, which applies focal pressure to the sole of the hoof.[16][17]

-

Study Design: A randomized, crossover, vehicle-controlled design is used. Each horse serves as its own control.[16][17]

-

Baseline Measurement: After lameness induction, a baseline evaluation is performed.

-

Treatment: Horses are administered a single intravenous dose of this compound (e.g., 1 mg/kg) or a vehicle control (e.g., DMSO).[17]

-

Outcome Assessment: Lameness is evaluated at multiple time points (e.g., 0, 1, 3, 6, 12, and 24 hours) using both objective and subjective measures.[17]

-

Objective Measurement: An inertial sensor system is used to quantify asymmetries in movement (e.g., head and pelvic vertical displacement).[17]

-

Subjective Measurement: Videos of the horses trotting are recorded and scored by blinded evaluators using a Visual Analog Scale (VAS) or the American Association of Equine Practitioners (AAEP) lameness scale.[15][17]

-

-

Data Analysis: Lameness scores at each time point are compared between the this compound and vehicle groups, and also against the baseline values for each group.[16]

Conclusion

The mechanism of action of this compound is elegantly targeted and potent. By selectively inhibiting soluble epoxide hydrolase, it elevates the levels of beneficial epoxy fatty acids, which in turn modulate fundamental signaling pathways controlling inflammation, pain, vascular tone, and fibrosis. The robust quantitative data and detailed experimental findings underscore its potential as a therapeutic agent for a range of conditions, from cardiovascular disease and metabolic syndrome to chronic pain and inflammatory disorders. Further research and clinical translation of sEH inhibitors like this compound hold significant promise for addressing unmet needs in human and veterinary medicine.[4]

References

- 1. What are EPHX2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Frontiers | Soluble Epoxide Hydrolase Inhibition for Ocular Diseases: Vision for the Future [frontiersin.org]

- 3. Anti-nociceptive efficacy of the soluble epoxide hydrolase inhibitor this compound in horses with mechanically induced lameness - UNIVERSITY OF MISSOURI [portal.nifa.usda.gov]

- 4. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Soluble Epoxide Hydrolase Inhibition by this compound Promotes Brown Adipogenesis and Reduces Serum Triglycerides in Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. Soluble epoxide hydrolase inhibition with this compound alleviates liver fibrosis and portal pressure in carbon tetrachloride-induced cirrhosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. dovepress.com [dovepress.com]

- 12. Soluble epoxide hydrolase inhibitor, this compound, protects against myocardial ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 14. IC50 - Wikipedia [en.wikipedia.org]

- 15. Pharmacokinetics and anti-nociceptive effects of the soluble epoxide hydrolase inhibitor this compound in horses with experimentally induced radiocarpal synovitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. madbarn.com [madbarn.com]

- 17. Anti-nociceptive efficacy of the soluble epoxide hydrolase inhibitor this compound in horses with mechanically induced lameness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

t-TUCB: A Potent Soluble Epoxide Hydrolase Inhibitor for Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-{4-[3-(4-Trifluoromethoxyphenyl)ureido]cyclohexyloxy}benzoic acid (t-TUCB) is a potent and selective inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of endogenous anti-inflammatory and analgesic lipid mediators. By stabilizing epoxy fatty acids (EpFAs), this compound has demonstrated significant therapeutic potential in a range of preclinical models, including those for cardiovascular disease, obesity, and pain. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative efficacy data, and detailed experimental protocols for its use in both in vitro and in vivo research.

Chemical Properties and Structure

This compound is a urea-based small molecule with the following chemical properties:

| Property | Value | Reference |

| IUPAC Name | 4-[(trans-4-{[({4-[(trifluoromethyl)oxy]phenyl})carbamoyl]amino}cyclohexyl)oxy]benzoic acid | [1][2][3] |

| CAS Number | 948304-40-3 | [1][2][3] |

| Molecular Formula | C₂₁H₂₁F₃N₂O₅ | [1][2][3] |

| Molecular Weight | 438.4 g/mol | [1][2][3] |

| Solubility | Soluble to 100 mM in DMSO | [1][3] |

| Purity | ≥98% | [1][2][3] |

| Appearance | Solid | [2] |

| Storage | Store at -20°C | [1][3] |

Mechanism of Action: Soluble Epoxide Hydrolase Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of soluble epoxide hydrolase (sEH). sEH is a cytosolic enzyme that plays a crucial role in the metabolism of epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), which are generated from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[4] These EpFAs have a range of beneficial biological activities, including anti-inflammatory, vasodilatory, and analgesic effects.

sEH catalyzes the hydrolysis of these bioactive epoxides to their corresponding, and generally less active, diols. By inhibiting sEH, this compound prevents the degradation of EpFAs, thereby increasing their circulating and tissue concentrations and prolonging their beneficial effects.

Signaling Pathways Modulated by this compound

Beyond its direct effect on EpFA levels, this compound has been shown to modulate several downstream signaling pathways, contributing to its pleiotropic therapeutic effects.

PPARγ and PPARα Activation

In the context of brown adipogenesis, this compound has been demonstrated to activate both peroxisome proliferator-activated receptor-gamma (PPARγ) and PPAR-alpha (PPARα).[5] This dual activation leads to the upregulation of genes involved in lipid metabolism and thermogenesis, suggesting a potential application in the treatment of obesity and related metabolic disorders.

Inhibition of NF-κB Signaling

This compound has also been shown to suppress the activation of nuclear factor-kappa B (NF-κB) by inhibiting the degradation of its inhibitor, IκBα.[1] This anti-inflammatory mechanism is crucial for its protective effects in conditions such as liver fibrosis.

Quantitative Data

In Vitro Efficacy

This compound is a highly potent inhibitor of sEH across multiple species.

| Enzyme Source | IC₅₀ (nM) | Reference |

| Human (recombinant) | 0.4 | [2] |

| Human (recombinant) | 0.9 | [1][3][6][7] |

| Mouse (recombinant) | 3.1 | [2] |

| Rat (recombinant) | 11.9 | [2] |

| Equine (liver cytosol) | 6 | [8] |

In Vivo Efficacy

This compound has demonstrated significant efficacy in various animal models.

| Animal Model | Species | Dosing Regimen | Key Findings | Reference |

| Diet-Induced Obesity | Mouse | 3 mg/kg/day via osmotic minipump | Decreased serum triglycerides; Increased protein expression of genes for lipid metabolism in brown adipose tissue. | [4][5][7][9][10][11] |

| Myocardial Ischemia | Rat | 3, 10, and 30 mg/kg, p.o. | Prevented isoproterenol-induced EKG abnormalities; Reduced infarct size and heart weight. | [2][6][7] |

| Diabetic Neuropathic Pain | Mouse | 3 mg/kg | Increased mechanical paw withdrawal threshold. | [2] |

| Inflammatory Joint Pain | Horse | 1 mg/kg, i.v. | Significantly lower pain and lameness scores. | [12] |

| Liver Fibrosis | Rat | Not specified | Alleviated liver fibrosis and portal hypertension. | [13] |

Experimental Protocols

In Vitro sEH Inhibition Assay

This protocol is adapted from a fluorescent-based assay for determining sEH inhibitory activity.

Materials:

-

Recombinant human, mouse, or rat sEH

-

This compound

-

(3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) substrate

-

Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a constant concentration of recombinant sEH to each well of the 96-well plate.

-

Add the this compound dilutions (or vehicle control) to the wells and incubate for 5-10 minutes at 30°C.

-

Initiate the reaction by adding the PHOME substrate to each well.

-

Measure the increase in fluorescence over time (kinetic assay) or after a fixed time point (endpoint assay) at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.[3]

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.

In Vivo Diet-Induced Obesity Mouse Model

This protocol describes the induction of obesity in mice and subsequent treatment with this compound.[7][14]

Animals:

-

Male C57BL/6J mice are commonly used.

Procedure:

-

Acclimate mice to individual housing and a standard chow diet.

-

Induce obesity by feeding a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8 to 15 weeks.[7][14]

-

Surgically implant osmotic minipumps subcutaneously for the continuous delivery of this compound (e.g., 3 mg/kg/day) or vehicle control.[7]

-

Monitor key parameters throughout the study, including body weight, food intake, and fasting glucose levels.

-

At the end of the treatment period, euthanize the animals and collect blood and tissues (e.g., brown adipose tissue, liver) for further analysis.

In Vivo Isoproterenol-Induced Myocardial Infarction Rat Model

This protocol outlines the induction of myocardial infarction in rats using isoproterenol and treatment with this compound.[5][6][10][15][16][17]

Animals:

-

Male Wistar rats are a suitable model.

Procedure:

-

Divide rats into experimental groups and administer this compound (e.g., 3, 10, or 30 mg/kg, orally) or vehicle control daily for a pre-treatment period of 14 days.[6]

-

On the last two days of the pre-treatment period, induce myocardial infarction by subcutaneous injection of isoproterenol (e.g., 150 mg/kg) on two consecutive days.[6]

-

24 hours after the final isoproterenol injection, record electrocardiogram (EKG) parameters.

-

Euthanize the animals and collect blood to measure cardiac biomarkers (e.g., CK-MB, LDH) and heart tissue for histological analysis of infarct size.

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate due to its potent and selective inhibition of soluble epoxide hydrolase. Its ability to stabilize beneficial epoxy fatty acids and modulate key signaling pathways in inflammation, metabolism, and pain underscores its broad therapeutic potential. The data and protocols presented in this guide are intended to facilitate further investigation into the mechanisms of action and therapeutic applications of this compound.

References

- 1. rndsystems.com [rndsystems.com]

- 2. benchchem.com [benchchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Soluble epoxide hydrolase inhibitor, this compound, protects against myocardial ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Soluble Epoxide Hydrolase Inhibition by this compound Promotes Brown Adipogenesis and Reduces Serum Triglycerides in Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel mechanism for the inhibition of NF-kappaB activation in vascular endothelial cells by natural antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Pharmacokinetics and anti-nociceptive effects of the soluble epoxide hydrolase inhibitor this compound in horses with experimentally induced radiocarpal synovitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. korambiotech.com [korambiotech.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. caymanchem.com [caymanchem.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. indigobiosciences.com [indigobiosciences.com]

An In-depth Technical Guide on the Discovery and Synthesis of t-TUCB

This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological data of trans-4-{4-[3-(4-trifluoromethoxyphenyl)-ureido]cyclohexyloxy}benzoic acid (t-TUCB), a potent and selective inhibitor of the soluble epoxide hydrolase (sEH). This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

The discovery of this compound was a progression in the development of inhibitors for soluble epoxide hydrolase (sEH), an enzyme that degrades beneficial epoxyeicosatrienoic acids (EETs). Early sEH inhibitors, while potent, often suffered from poor solubility and rapid in vivo metabolism, limiting their therapeutic potential.[1] Researchers sought to overcome these limitations by designing conformationally restricted N,N'-disubstituted ureas with polar substitutions to improve both bioavailability and in vitro activity.[1] This effort led to the synthesis of a series of compounds where a cyclohexane ring serves as a linker between the urea pharmacophore and a polar group.[1] Among these, this compound emerged as a highly potent inhibitor with improved metabolic stability and oral bioavailability, making it a valuable tool for research and a candidate for clinical development.[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with commercially available starting materials. The following workflow outlines a representative synthetic route.

Caption: A representative synthetic workflow for this compound.

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting the C-terminal hydrolase domain of the soluble epoxide hydrolase enzyme. This prevents the conversion of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). The resulting increase in endogenous EET levels enhances their beneficial effects, which include the modulation of inflammatory pathways such as the NF-κB signaling cascade and activation of peroxisome proliferator-activated receptors (PPARs).[2][3][4]

Caption: The signaling pathway affected by this compound.

Quantitative Data

The inhibitory potency and pharmacokinetic parameters of this compound have been characterized across several species.

Table 1: In Vitro Inhibitory Activity of this compound

| Species | IC₅₀ (nM) | Assay Method | Reference |

|---|---|---|---|

| Human | 0.9 | Not specified | [1] |

| Human | 9 | Fluorescent Substrate | [5] |

| Mouse | Not specified | Not specified | - |

| Rat | Not specified | Not specified | - |

| Cynomolgus Monkey | 27 | [³H]-t-DPPO Substrate |[5] |

Table 2: Pharmacokinetic Properties of this compound

| Species | Dose & Route | Terminal Half-life (t₁/₂) | Clearance (CL) | Reference |

|---|---|---|---|---|

| Rat | 3, 10, 30 mg/kg, p.o. | Not specified | Not specified | [6] |

| Horse | 0.1 mg/kg, i.v. | 13 ± 3 h | 68 ± 15 mL/h/kg | [7] |

| Horse | 0.3 mg/kg, i.v. | 13 ± 0.5 h | 48 ± 5 mL/h/kg | [7] |

| Horse | 1.0 mg/kg, i.v. | 24 ± 5 h | 14 ± 1 mL/h/kg | [7] |

| Cynomolgus Monkey | 0.3 mg/kg, p.o. | ~12 h (estimated from graph) | Not specified |[5] |

Experimental Protocols

This protocol is a representative method based on standard organic chemistry techniques for urea and benzoic acid synthesis.

-

Synthesis of the Urea Intermediate:

-

Dissolve trans-4-aminocyclohexanol in a suitable aprotic solvent such as dichloromethane (DCM).

-

Add 4-(trifluoromethoxy)phenyl isocyanate to the solution in an equimolar amount.

-

Stir the reaction mixture at room temperature for 12-24 hours until the reaction is complete, monitored by Thin Layer Chromatography (TLC).

-

The resulting urea product, 1-(trans-4-hydroxycyclohexyl)-3-(4-(trifluoromethoxy)phenyl)urea, is isolated by filtration or solvent evaporation and can be purified by recrystallization or column chromatography.

-

-

Coupling with Benzoic Acid Moiety:

-

Dissolve the urea intermediate and methyl 4-hydroxybenzoate in a suitable solvent like tetrahydrofuran (THF).

-

Cool the mixture to 0 °C and add triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise (Mitsunobu reaction).

-

Allow the reaction to warm to room temperature and stir for 18-24 hours.

-

Quench the reaction, extract the product with an organic solvent, and purify the resulting ester by column chromatography.

-

-

Hydrolysis to this compound:

-

Dissolve the purified methyl ester product in a mixture of THF and water.

-

Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature for 4-12 hours until saponification is complete.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~3-4, causing the product to precipitate.

-

Collect the solid this compound by filtration, wash with water, and dry under vacuum.

-

This protocol is based on commercially available sEH inhibitor screening kits and is a common method for determining IC₅₀ values.[3][8][9]

-

Reagent Preparation:

-

sEH Assay Buffer: Prepare a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.4). Warm to room temperature before use.

-

sEH Enzyme: Reconstitute lyophilized recombinant human sEH in the assay buffer to a stock concentration. Keep on ice.

-

sEH Substrate: Use a non-fluorescent substrate such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or a similar fluorogenic substrate. Dissolve in DMSO to create a stock solution and protect from light.

-

Test Compound (this compound): Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create serial dilutions to generate a range of concentrations for testing.

-

-

Assay Procedure:

-

Dispense the sEH Assay Buffer into the wells of a 96-well black microplate.

-

Add the test compound dilutions (e.g., this compound) or vehicle control (DMSO) to the appropriate wells.

-

Add the diluted sEH enzyme solution to all wells except for the "background control" wells.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for 5-10 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the sEH substrate to all wells.

-

-

Measurement and Calculation:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the increase in fluorescence intensity kinetically over 15-30 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em: 330/465 nm for the product of PHOME).[10]

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Subtract the background rate from all other rates.

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

References

- 1. Soluble epoxide hydrolase inhibitor, this compound, protects against myocardial ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. abcam.cn [abcam.cn]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Soluble epoxide hydrolase inhibitor, this compound, protects against myocardial ischaemic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and anti-nociceptive effects of the soluble epoxide hydrolase inhibitor this compound in horses with experimentally induced radiocarpal synovitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. diposit.ub.edu [diposit.ub.edu]

t-TUCB: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical structure, properties, and therapeutic potential of the soluble epoxide hydrolase inhibitor, trans-4-{4-[3-(4-trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy}-benzoic acid (t-TUCB).

Abstract

trans-4-{4-[3-(4-trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy}-benzoic acid, commonly known as this compound, is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). By preventing the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs), this compound has demonstrated significant therapeutic potential in a range of preclinical models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details key experimental protocols for its synthesis and evaluation and visualizes its known mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic applications of sEH inhibition.

Chemical Structure and Physicochemical Properties

This compound is a urea-based compound with a central cyclohexyl linker. Its chemical structure is characterized by a trifluoromethoxy-substituted phenylurea group and a benzoic acid moiety, which contribute to its high affinity and selectivity for the sEH enzyme.

Table 1: Physicochemical and Pharmacological Properties of this compound

| Property | Value | Reference |

| IUPAC Name | trans-4-{4-[3-(4-trifluoromethoxyphenyl)ureido]cyclohexyloxy}benzoic acid | [1] |

| Molecular Formula | C₂₁H₂₁F₃N₂O₅ | [2] |

| Molecular Weight | 438.4 g/mol | [2] |

| CAS Number | 948304-40-3 | [2] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 212.2 °C | [3] |

| Solubility | Soluble to 100 mM in DMSO; 5 µg/mL in water | [2][3] |

| cLogP | 1.6 | [3] |

| IC₅₀ (sEH) | 0.9 nM (human) | [2][4] |

Mechanism of Action and Biological Activities

This compound exerts its biological effects primarily through the potent and selective inhibition of soluble epoxide hydrolase (sEH).[2][4] sEH is a key enzyme in the metabolism of arachidonic acid, responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[5] By inhibiting sEH, this compound stabilizes and increases the bioavailability of EETs, which possess a wide range of beneficial biological activities, including anti-inflammatory, analgesic, vasodilatory, and cardioprotective effects.[1][5]

The therapeutic effects of this compound have been demonstrated in various preclinical models, where it has shown efficacy in reducing inflammation, alleviating neuropathic and inflammatory pain, protecting against myocardial ischemic injury, and improving metabolic parameters.[1][5][6]

Key Signaling Pathways

The inhibition of sEH by this compound and the subsequent elevation of EET levels modulate several key signaling pathways implicated in inflammation, pain, and cardiovascular function.

NF-κB Signaling Pathway

This compound has been shown to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] Elevated EETs can inhibit the degradation of IκBα, a protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Caption: this compound inhibits sEH, leading to increased EETs, which in turn inhibit the NF-κB pathway.

eNOS/NO Signaling Pathway

This compound has been reported to enhance the phosphorylation of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO).[2] NO is a potent vasodilator and plays a crucial role in maintaining cardiovascular homeostasis. The increased bioavailability of EETs following sEH inhibition contributes to the activation of eNOS.

Caption: this compound enhances eNOS activity and NO production by increasing EET levels.

PPARγ/PPARα Signaling Pathway

Studies have suggested that the effects of this compound may also be mediated through the activation of peroxisome proliferator-activated receptors gamma (PPARγ) and alpha (PPARα).[7] EETs can act as endogenous ligands for these nuclear receptors, which are key regulators of glucose and lipid metabolism, as well as inflammation.

Caption: this compound-mediated increase in EETs can activate PPARγ and PPARα signaling.

Quantitative Data

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 2: In Vitro Activity of this compound

| Parameter | Species | Value | Reference |

| IC₅₀ (sEH) | Human | 0.9 nM | [2][4] |

| IC₅₀ (sEH) | Rabbit | 2.0 nM | [8] |

Table 3: Pharmacokinetic Parameters of this compound in Horses (Intravenous Administration)

| Dose (mg/kg) | Terminal Half-life (h) | Clearance (mL/h/kg) | Volume of Distribution (L/kg) | Reference |

| 0.1 | 13 ± 3 | 68 ± 15 | - | [5] |

| 0.3 | 13 ± 0.5 | 48 ± 5 | - | [5] |

| 1.0 | 24 ± 5 | 14 ± 1 | - | [5] |

Table 4: In Vivo Efficacy of this compound in a Rat Model of Myocardial Infarction

| Dose (mg/kg, p.o.) | Infarct Size Reduction (%) | Reference |

| 3 | 15.90 | [1] |

| 10 | 46.60 | [1] |

| 30 | 40.44 | [1] |

Table 5: Analgesic Effect of this compound in a Horse Model of Inflammatory Joint Pain

| Dose (mg/kg, i.v.) | Effect on Pain, Lameness, and Tactile Allodynia | Reference |

| 1.0 | Significantly lower compared to control | [5] |

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and evaluation of this compound, based on published literature.

Synthesis of this compound

The synthesis of this compound has been described in detail in the literature.[5] A general multi-gram scale synthesis is performed according to established methodologies.

Experimental Workflow for this compound Synthesis

Caption: A simplified workflow for the chemical synthesis of this compound.

In Vivo Cardioprotection Study in Rats

This protocol describes the evaluation of this compound's cardioprotective effects in a rat model of isoproterenol (ISO)-induced myocardial infarction.[1]

-

Animals: Male Wistar rats.

-

Treatment: this compound is administered orally (p.o.) at doses of 3, 10, and 30 mg/kg for 14 days. A vehicle control group receives the vehicle alone.

-

Induction of Myocardial Infarction: On days 13 and 14, all groups except the normal control receive subcutaneous injections of isoproterenol (150 mg/kg).

-

Assessments (24h after last ISO injection):

-

Electrocardiogram (ECG): Monitor for changes in ECG parameters.

-

Biochemical Markers: Measure serum levels of creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH).

-

Infarct Size Measurement: Histological analysis of heart tissue to determine the percentage of infarct area.

-

Oxidative Stress Markers: Assess levels of lipid peroxidation, catalase, and superoxide dismutase in cardiac tissue.

-

In Vivo Anti-inflammatory and Analgesic Study in Horses

This protocol outlines a method to assess the anti-inflammatory and anti-nociceptive effects of this compound in a horse model of lipopolysaccharide (LPS)-induced synovitis.[5]

-

Animals: Adult healthy mares.

-

Study Design: A randomized, crossover, blinded, vehicle-controlled design with a washout period between treatments.

-

Induction of Synovitis: 3 µg of LPS is injected into one radiocarpal joint.

-

Treatment: this compound is administered intravenously (i.v.) at doses of 0.03, 0.1, 0.3, and 1.0 mg/kg immediately after LPS injection. A vehicle control group receives DMSO.

-

Outcome Assessments (up to 48 hours post-treatment):

-

Lameness and Pain Scores: Assessed by blinded observers.

-

Tactile Allodynia: Measured to assess sensitivity to touch.

-

Blood and Synovial Fluid Analysis: Collection of samples to determine this compound concentrations and inflammatory cell counts.

-

In Vitro Brown Adipogenesis Assay

This protocol describes an in vitro method to evaluate the effect of this compound on the differentiation of brown preadipocytes.[7]

-

Cell Line: Murine brown preadipocyte cell line.

-

Differentiation Protocol:

-

Induce differentiation of confluent preadipocytes in differentiation medium.

-

Treat cells with various concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle control (DMSO) during the differentiation period (typically 6 days).

-

-

Assessments:

-

Lipid Accumulation: Staining with Oil Red O and quantification of absorbance.

-

Gene Expression Analysis: Quantitative PCR (qPCR) to measure the mRNA levels of brown adipocyte markers (e.g., Ucp1, Pgc-1α).

-

Protein Expression Analysis: Western blotting to measure the protein levels of key markers (e.g., UCP1, PGC-1α).

-

Conclusion

This compound is a highly potent and selective inhibitor of soluble epoxide hydrolase with a well-defined chemical structure and promising therapeutic properties. Its ability to modulate key signaling pathways involved in inflammation, pain, and cardiovascular function underscores its potential for the development of novel therapeutics. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for further research and development of this compound and other sEH inhibitors. As our understanding of the intricate roles of EETs in health and disease continues to grow, targeted inhibition of sEH with compounds like this compound represents a compelling strategy for addressing a range of unmet medical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacokinetics and anti-nociceptive effects of the soluble epoxide hydrolase inhibitor this compound in horses with experimentally induced radiocarpal synovitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Soluble epoxide hydrolase inhibition and peroxisome proliferator activated receptor γ agonist improve vascular function and decrease renal injury in hypertensive obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vetmed.tamu.edu [vetmed.tamu.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The antiinflammatory effect of laminar flow: The role of PPARγ, epoxyeicosatrienoic acids, and soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Vitro Potency and Selectivity of t-TUCB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-{4-[3-(4-trifluoromethoxyphenyl)-ureido]-cyclohexyloxy}-benzoic acid (t-TUCB) is a potent and selective small molecule inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of endogenous epoxy fatty acids (EpFAs), which are lipid signaling molecules with generally anti-inflammatory, analgesic, and vasodilatory properties. By inhibiting sEH, this compound stabilizes the levels of beneficial EpFAs, making it a promising therapeutic agent for a range of conditions, including inflammatory pain, hypertension, and fibrosis. This document provides a comprehensive overview of the in vitro potency and selectivity of this compound, along with detailed experimental methodologies and visual representations of its mechanism of action.

Data Presentation: In Vitro Potency of this compound

The primary measure of a drug's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a specific biological process by 50%.[1] The in vitro potency of this compound has been determined against sEH from various species.

| Target Enzyme | Species | IC50 (nM) | Reference |

| Soluble Epoxide Hydrolase (sEH) | Not specified | 0.9 | [2] |

| Soluble Epoxide Hydrolase (sEH) | Cynomolgus Monkey | 9 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to determine the in vitro potency of this compound.

Determination of IC50 for sEH Inhibition

A common method to determine the IC50 of sEH inhibitors involves using a radiolabeled substrate and measuring the enzymatic activity in the presence of the inhibitor.

Objective: To quantify the concentration of this compound required to inhibit 50% of sEH activity.

Materials:

-

Recombinant sEH enzyme (human or other species)

-

[³H]-trans-diphenylpropene oxide ([³H]-t-DPPO) as the substrate

-

This compound at various concentrations

-

Cytosolic fractions from liver tissue can also be used as a source of the enzyme.[3]

-

Scintillation counter

Procedure:

-

The sEH enzyme is pre-incubated with varying concentrations of this compound for a set period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.[3]

-

The enzymatic reaction is initiated by adding the radiolabeled substrate, [³H]-t-DPPO.

-

The reaction is allowed to proceed for a specific duration.

-

The reaction is then quenched, and the radioactive product is separated from the unreacted substrate.

-

The amount of radioactive product is quantified using a scintillation counter.

-

The percentage of inhibition is calculated for each concentration of this compound relative to a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]

An alternative to radiolabeled substrates is the use of natural substrates like 14,15-epoxyeicosatrienoic acid (14,15-EET), with the formation of the diol product measured by liquid chromatography-mass spectrometry (LC/MS/MS).[3]

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by inhibiting sEH, which in turn increases the levels of EpFAs. These lipid mediators then modulate various downstream signaling pathways.

NF-κB/IκBα Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Inhibition of sEH by this compound has been shown to suppress the activation of NF-κB.

PPARγ Activation

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis and inflammation. Studies have shown that this compound can activate PPARγ.[4]

Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.

References

- 1. IC50 - Wikipedia [en.wikipedia.org]

- 2. Soluble epoxide hydrolase inhibitor, this compound, protects against myocardial ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soluble Epoxide Hydrolase Inhibition by this compound Promotes Brown Adipogenesis and Reduces Serum Triglycerides in Diet-Induced Obesity [mdpi.com]

The Soluble Epoxide Hydrolase Inhibitor t-TUCB: A Novel Modulator of Brown Adipose Tissue Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Brown adipose tissue (BAT) has emerged as a significant target in the development of therapeutics for obesity and related metabolic disorders due to its unique capacity for non-shivering thermogenesis. This process, primarily mediated by Uncoupling Protein 1 (UCP1), dissipates energy as heat. A promising strategy for enhancing BAT activity involves the modulation of endogenous lipid signaling molecules. This whitepaper provides a comprehensive technical overview of trans-4-[4-(3-(4-trifluoromethoxy-phenyl)-ureido)-cyclohexyloxy]-benzoic acid (t-TUCB), a potent and selective inhibitor of soluble epoxide hydrolase (sEH). By inhibiting sEH, this compound stabilizes and increases the bioavailability of epoxy fatty acids (EpFAs), which have been shown to play a crucial role in regulating brown adipogenesis and BAT activation. This document details the mechanism of action of this compound on BAT, summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction: The Role of Soluble Epoxide Hydrolase in Adipose Tissue

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a cytosolic enzyme responsible for the conversion of bioactive EpFAs into their corresponding, and generally less active, 1,2-diols.[1] EpFAs, such as epoxyeicosatrienoic acids (EETs) and epoxydocosapentaenoic acids (EDPs), are produced from polyunsaturated fatty acids by cytochrome P450 epoxygenases and act as important signaling molecules in various physiological processes, including the regulation of inflammation, blood pressure, and cellular growth and differentiation.[1][2]

Recent research has highlighted a significant role for the sEH-EpFA axis in adipose tissue biology. Studies have shown that sEH expression is upregulated during brown adipogenesis and in the BAT of diet-induced obese mice.[3][4] This suggests that sEH activity may act as a negative regulator of BAT function. Consequently, inhibition of sEH presents a novel therapeutic strategy to enhance BAT activity and combat metabolic disease.

This compound: A Selective sEH Inhibitor

trans-4-[4-(3-(4-trifluoromethoxy-phenyl)-ureido)-cyclohexyloxy]-benzoic acid, commonly known as this compound, is a potent and selective inhibitor of sEH.[3] Its mechanism of action centers on preventing the degradation of endogenous EpFAs, thereby amplifying their downstream signaling effects.

Impact of this compound on Brown Adipose Tissue

In Vitro Effects: Promotion of Brown Adipogenesis and Mitochondrial Function

Preclinical studies using murine brown preadipocytes have demonstrated that this compound dose-dependently promotes brown adipogenesis.[3][4] This is characterized by increased lipid accumulation and a significant upregulation in the expression of key brown adipocyte marker genes and proteins.[3][5]

Furthermore, this compound treatment enhances mitochondrial respiration and uncoupling in differentiated brown adipocytes.[6][7] This is a critical indicator of increased thermogenic potential.

Table 1: In Vitro Effects of this compound on Murine Brown Adipocytes

| Parameter | Treatment | Outcome | Reference |

| Brown Adipogenesis | This compound (dose-dependent) | Increased lipid accumulation (Oil Red O staining) | [3] |

| This compound (10 µM, 20 µM) | Significantly increased mRNA levels of Ucp1, Pgc-1α, and Cidea | [3][5] | |

| This compound (20 µM) | Significantly increased mRNA levels of Pparγ | [3][5] | |

| This compound (dose-dependent) | Increased protein expression of UCP1 and PGC-1α | [3][5] | |

| Mitochondrial Function | This compound (10 µM, 20 µM) | Increased basal oxygen consumption rate (OCR) | [7] |

| This compound (10 µM, 20 µM) | Increased isoproterenol-stimulated OCR | [7] | |

| This compound (10 µM, 20 µM) | Increased OCR from proton leak (mitochondrial uncoupling) | [7] | |

| This compound (10 µM, 20 µM) | Decreased mitochondrial coupling efficiency | [7] | |

| Gene Expression (Lipid Metabolism) | This compound (dose-dependent) | Increased mRNA levels of Plin1, Atgl, and Hsl | [3] |

| This compound (dose-dependent) | Increased protein expression of LPL, CD36, and PLIN | [3] |

In Vivo Effects: Enhanced BAT Activity and Improved Lipid Metabolism

In a diet-induced obesity mouse model, systemic administration of this compound via osmotic minipumps led to significant metabolic improvements, although it did not alter overall body weight.[8][9]

Table 2: In Vivo Effects of this compound in Diet-Induced Obese Mice

| Parameter | Treatment | Outcome | Reference |

| Systemic Metabolism | This compound (3 mg/kg/day for 6 weeks) | Significantly decreased serum triglyceride levels | [8][9] |

| This compound (3 mg/kg/day for 6 weeks) | No significant change in body weight, fat pad weight, or glucose tolerance | [4][8] | |

| Energy Expenditure | This compound (3 mg/kg/day for 6 weeks) | Significantly increased heat production (day and night) | [8][9] |

| BAT Gene & Protein Expression | This compound (3 mg/kg/day for 6 weeks) | Significantly increased protein expression of PGC-1α and PLIN in iBAT | [8][9] |

| This compound (3 mg/kg/day for 6 weeks) | No significant change in UCP1 protein expression in iBAT | [8][9] | |

| This compound | Increased protein expression of LPL and CD36 in iBAT (not statistically significant) | [3] |

Signaling Pathway of this compound in Brown Adipocytes

The pro-thermogenic effects of this compound are believed to be mediated through the stabilization of EpFAs, which in turn activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARα.[1][5] These nuclear receptors are master regulators of adipogenesis and lipid metabolism. Activation of PPARs leads to the transcriptional upregulation of genes involved in brown adipocyte differentiation and function, including Ucp1 and Pgc-1α.[5]

Caption: Signaling pathway of this compound in brown adipocytes.

Experimental Protocols

In Vitro Murine Brown Adipocyte Differentiation

This protocol describes the differentiation of immortalized murine brown preadipocytes, a common model for studying brown adipogenesis.

References

- 1. researchgate.net [researchgate.net]

- 2. escholarship.org [escholarship.org]

- 3. mdpi.com [mdpi.com]

- 4. Soluble Epoxide Hydrolase Inhibition by this compound Promotes Brown Adipogenesis and Reduces Serum Triglycerides in Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Soluble Epoxide Hydrolase Inhibition by this compound Promotes Brown Adipogenesis and Reduces Serum Triglycerides in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological Inhibition of Soluble Epoxide Hydrolase by this compound Improves Brown Adipose Tissue Activities in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Analgesic and Anti-inflammatory Properties of trans-4-{4-[3-(4-Trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy}-benzoic acid (t-TUCB)

Introduction

trans-4-{4-[3-(4-Trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy}-benzoic acid, commonly known as this compound, is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of endogenous lipid signaling molecules known as epoxy fatty acids (EpFAs). By inhibiting sEH, this compound stabilizes and increases the levels of these beneficial EpFAs, which have demonstrated significant analgesic and, to a more variable extent, anti-inflammatory properties in a range of preclinical models.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological effects, its mechanism of action, and the experimental data supporting its potential as a novel therapeutic agent for pain management.

Core Mechanism of Action: Soluble Epoxide Hydrolase Inhibition

The primary mechanism of action for this compound is the potent inhibition of soluble epoxide hydrolase (sEH), with an IC50 of 0.9 nM. The sEH enzyme is a key component of the cytochrome P450 (CYP) pathway of arachidonic acid (AA) metabolism. CYPs convert polyunsaturated fatty acids like AA into various epoxides, such as epoxyeicosatrienoic acids (EETs). These EETs are lipid signaling molecules with generally anti-inflammatory and analgesic effects. However, sEH rapidly hydrolyzes these epoxides into their corresponding, and often less biologically active, diols (dihydroxyeicosatrienoic acids or DHETs).

By inhibiting sEH, this compound prevents the degradation of EETs and other EpFAs, thereby augmenting their tissue concentrations and prolonging their beneficial effects. These effects are mediated through several downstream signaling pathways, including the activation of peroxisome proliferator-activated receptors (PPARs) and modulation of cellular endoplasmic reticulum (ER) stress.[2]

Quantitative Data Summary

Analgesic Efficacy of this compound

This compound has demonstrated significant analgesic effects across various animal models and pain types, including inflammatory, neuropathic, and mechanically induced pain.

| Animal Model | Pain Type | Dose | Route | Key Findings | Reference |

| Horse | LPS-induced synovitis | 1 mg/kg | IV | Significantly lower pain, lameness, and tactile allodynia scores compared to control. | [1][4] |

| Horse | Mechanically induced lameness | 1 mg/kg | IV | Significant improvement in lameness at 1, 3, and 6 hours post-administration compared to baseline. | [5][6][7] |

| Horse | Chronic laminitis | 0.1 mg/kg | IV | Significantly improved pain-associated behaviors. | [1][2] |

| Dog | Natural arthritis | 5 mg/kg | Oral | Significantly reduced pain over five days of administration. | [2] |

| Rat | Diabetic neuropathy | 10 mg/kg | - | Increased mechanical withdrawal thresholds to pre-diabetic levels. | [8] |

| Rat | LPS-induced inflammatory pain | 10 mg/kg | - | Dose-dependent anti-allodynic response, reaching significance at 10 mg/kg. | [8] |

| Mouse | Diabetic neuropathy | 10 mg/kg/day | - | Induced a robust conditioned place preference, indicative of pain relief, without being rewarding in non-neuropathic mice. | [9][10] |

Anti-inflammatory Properties of this compound

The anti-inflammatory effects of this compound appear to be model-dependent, with some studies reporting significant activity while others observe negligible effects.

| Animal Model | Inflammation Model | Dose | Route | Key Findings | Reference |

| Horse | LPS-induced synovitis | 1 mg/kg | IV | Negligible anti-inflammatory activity based on inflammatory cell numbers, joint effusion, and protein concentration. | [1] |

| Mouse | Ureteral obstruction | - | - | Promoted anti-inflammatory effects through increased EETs and inhibition of PPARγ reduction. | [2] |

| Macrophages | In vitro | - | - | Promotes polarization to anti-inflammatory M2-type cells. | [11] |

Pharmacokinetic Parameters of this compound in Horses

Pharmacokinetic studies have been conducted to determine the disposition of this compound. The following data is from a study in horses with experimentally induced synovitis.[1]

| Dose | Terminal Half-life (h) | Clearance (mL/h/kg) |

| 0.1 mg/kg | 13 ± 3 | 68 ± 15 |

| 0.3 mg/kg | 13 ± 0.5 | 48 ± 5 |

| 1 mg/kg | 24 ± 5 | 14 ± 1 |

Detailed Experimental Protocols

LPS-Induced Synovitis Model in Horses

This model is used to evaluate the analgesic and anti-inflammatory effects of compounds on inflammatory joint pain.

-

Animal Subjects: Adult healthy mares are typically used.

-

Induction of Synovitis: A baseline assessment of lameness and pain is performed. Subsequently, 3 µg of lipopolysaccharide (LPS) from Escherichia coli is injected into one radiocarpal joint to induce inflammation and pain.[4][12]

-

Treatment Administration: this compound is administered intravenously at various doses (e.g., 0.03, 0.1, 0.3, and 1 mg/kg) in a blinded, randomized, crossover design. A vehicle control is also used.[4]

-

Outcome Measures:

-

Pain and Lameness Scoring: Two independent, blinded investigators assign pain and lameness scores at rest, walk, and trot at multiple time points up to 48 hours post-injection.[4]

-

Tactile Allodynia: The response to touching the skin over the affected joint is assessed to measure changes in sensitivity.[4]

-

Synovial Fluid Analysis: Synovial fluid is collected to measure inflammatory cell counts, protein concentration, and drug concentration.[1][4]

-

Pharmacokinetic Analysis: Plasma and synovial fluid samples are collected at various time points to determine the concentration of this compound.[1]

-

Diabetic Neuropathy Pain Model in Rodents

This model is used to assess the efficacy of analgesics on chronic neuropathic pain.

-

Induction of Diabetes: Diabetes is induced in mice or rats, often using streptozotocin, which damages pancreatic beta cells.[11]

-

Pain Assessment:

-

Mechanical Allodynia: Von Frey filaments are used to measure the mechanical withdrawal threshold of the hind paw. A lower threshold indicates increased pain sensitivity.

-

Conditioned Place Preference (CPP): This assay is used to evaluate the relief of tonic, ongoing pain. Mice are conditioned in a two-chamber apparatus, where one chamber is paired with the drug administration (e.g., 10 mg/kg this compound) and the other with a vehicle. An increase in time spent in the drug-paired chamber indicates that the drug has relieved an aversive state (pain).[9][10]

-

-

Treatment: this compound or a vehicle is administered, and the effects on withdrawal thresholds and place preference are measured.[10]

This compound is a potent sEH inhibitor with well-documented analgesic properties in multiple preclinical models of inflammatory, neuropathic, and mechanical pain. Its mechanism of action, involving the stabilization of endogenous analgesic and anti-inflammatory epoxy fatty acids, represents a novel approach to pain management. While its anti-inflammatory effects appear to be context-dependent, its strong and consistent analgesic profile, particularly at doses of 1 mg/kg in large animals and 10 mg/kg in rodents, supports its development as a potential therapeutic for a variety of pain conditions. Further research is warranted to fully elucidate its anti-inflammatory potential and to translate these promising preclinical findings into clinical applications.

References

- 1. Pharmacokinetics and anti-nociceptive effects of the soluble epoxide hydrolase inhibitor this compound in horses with experimentally induced radiocarpal synovitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and antinociceptive effects of the soluble epoxide hydrolase inhibitor this compound in horses with experimentally induced radiocarpal synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-nociceptive efficacy of the soluble epoxide hydrolase inhibitor this compound in horses with mechanically induced lameness: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. Anti-nociceptive efficacy of the soluble epoxide hydrolase inhibitor this compound in horses with mechanically induced lameness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. madbarn.com [madbarn.com]

- 8. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. vetmed.tamu.edu [vetmed.tamu.edu]

Preliminary Toxicity Profile of t-TUCB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a summary of the currently available preliminary toxicity data for trans-4-(4-(3-(4-(trifluoromethoxy)phenyl)ureido)cyclohexyloxy)benzoic acid (t-TUCB), a potent soluble epoxide hydrolase (sEH) inhibitor. The information is compiled from preclinical studies to aid in the initial assessment of the compound's safety profile. It is important to note that the available data is primarily focused on acute toxicity, and comprehensive long-term toxicity studies are not yet publicly available.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity and potency values for this compound identified in the literature.

Table 1: Acute Toxicity Data

| Species | Route of Administration | Parameter | Value | Observations |

| Swiss Albino Mice | Oral | LD₅₀ | > 2000 mg/kg | No mortalities or abnormal clinical signs were observed. Animals showed normal weight gain. Gross necropsy revealed no abnormalities.[1] |

Table 2: In Vitro Potency (IC₅₀)

| Enzyme Source | IC₅₀ (nM) |

| Human sEH | 0.9[2] |

| Monkey sEH | 9 |

| Rat sEH | Not explicitly found, but cardioprotective effects observed at 3, 10, and 30 mg/kg.[1][3] |

Experimental Protocols

Acute Oral Toxicity Study in Mice (OECD 423 Guideline)

A limit test was conducted to determine the acute oral toxicity of this compound in Swiss albino mice.[1]

-

Test Guideline: The study followed the Organisation for Economic Co-operation and Development (OECD) Guideline 423 for the Acute Oral Toxicity – Acute Toxic Class Method.[1]

-

Animals: Female Swiss albino mice were used.

-

Dosage: A single limit dose of 2000 mg/kg body weight was administered.[1]

-

Procedure:

-

Animals were fasted overnight prior to dosing.

-

The test substance was administered orally to a group of three mice.

-

A second group of three mice was dosed 24 hours after the first group, based on the initial observations.[1]

-

-

Observations:

-

Endpoint: The primary endpoint was mortality. At the end of the 14-day observation period, a gross necropsy was performed on all surviving animals.[1]

Mechanism of Action and Signaling Pathways

This compound is a potent inhibitor of soluble epoxide hydrolase (sEH). This enzyme is responsible for the hydrolysis of anti-inflammatory and analgesic epoxy fatty acids (EpFAs) into their less active diol counterparts. By inhibiting sEH, this compound increases the bioavailability of EpFAs, which in turn exert their therapeutic effects through various signaling pathways.

Soluble Epoxide Hydrolase Inhibition Pathway

Caption: Mechanism of action of this compound as a soluble epoxide hydrolase (sEH) inhibitor.

Observations from In Vivo Efficacy Studies

While not formal toxicity studies, several in vivo efficacy studies in different animal models have utilized this compound at various doses without reporting significant adverse effects.

-

Rats (Cardioprotection Model): Oral doses of 3, 10, and 30 mg/kg for 14 days were well-tolerated and showed protective effects against isoproterenol-induced myocardial injury.[1][3][4]

-

Mice (Diet-Induced Obesity Model): A dose of 3 mg/kg/day administered via osmotic pump was described as having "minimal toxicity".[5]

-

Cynomolgus Monkeys (Pharmacokinetic Study): A single oral dose of 0.3 mg/kg was administered, and no toxicity was observed during the study.[6]

-

Horses (Synovitis Model): Intravenous administration of up to 1 mg/kg resulted in analgesic effects without reported adverse events.[7]

-

Dogs (Arthritis Case Study): Oral administration of 5 mg/kg for five days reduced pain perception without noted adverse effects.

Summary and Future Directions

The available preliminary data suggest that this compound has a low acute oral toxicity profile, with an LD₅₀ greater than 2000 mg/kg in mice.[1] Efficacy studies in various species at therapeutic doses have not reported significant adverse effects. The mechanism of action is well-defined, involving the inhibition of sEH and subsequent modulation of downstream signaling pathways such as NF-κB and PPARγ.[5][8]

However, a comprehensive toxicity profile is lacking. To fully characterize the safety of this compound for further drug development, the following studies are recommended:

-

Repeated-dose toxicity studies (sub-chronic and chronic) to determine potential target organs and establish No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL).

-

Genotoxicity studies (e.g., Ames test, micronucleus assay) to assess the mutagenic potential.

-

Reproductive and developmental toxicity studies to evaluate effects on fertility and embryonic development.

-

Safety pharmacology studies to investigate potential effects on vital functions (e.g., cardiovascular, respiratory, and central nervous systems).

-

In vitro cytotoxicity assays in relevant cell lines to determine cellular toxicity.

The information presented in this guide should be considered preliminary. A comprehensive risk assessment will require the generation of data from the aforementioned toxicity studies.

References

- 1. Soluble epoxide hydrolase inhibitor, this compound, protects against myocardial ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Soluble epoxide hydrolase inhibitor, this compound, protects against myocardial ischaemic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. criver.com [criver.com]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and anti-nociceptive effects of the soluble epoxide hydrolase inhibitor this compound in horses with experimentally induced radiocarpal synovitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Soluble epoxide hydrolase inhibitors for smoking-associated inflammatory lung diseases and chronic obstructive pulmonary disease: a meta-analytical systematic review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with t-TUCB

Topic: Dissolution of t-TUCB for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-4-{4-[3-(4-Trifluoromethoxyphenyl)ureido]cyclohexyloxy}benzoic acid (this compound) is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme, with an IC50 of 0.9 nM. The sEH enzyme is responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs).[1][2] By inhibiting sEH, this compound increases the bioavailability of EETs, which in turn can reduce inflammation, pain, and blood pressure.[1][3] These properties make this compound a valuable tool for in vivo research in various disease models, including cardiovascular diseases, inflammatory pain, and obesity.[1][4][5] This document provides detailed protocols for the dissolution of this compound for in vivo administration based on established methodologies.

Data Presentation: this compound Solubility and Dosing for In Vivo Studies

The following table summarizes the solvents, concentrations, and administration routes for this compound used in various in vivo studies. This information is critical for designing experiments and ensuring the proper delivery of the compound to the animal model.

| Solvent/Vehicle | This compound Concentration/Dose | Route of Administration | Animal Model | Reference |

| 20% PEG-400 in saline | 3, 10, and 30 mg/kg | Oral (p.o.) | Rats | [1] |

| Dimethyl sulfoxide (DMSO) | 0.03, 0.1, 0.3, and 1.0 mg/kg | Intravenous (i.v.) | Horses | [6] |

| DMSO | 3 mg/kg/day | Mini osmotic pump | Mice | [4] |

| Not Specified | 1 mg/kg | Intravenous (i.v.) | Horses | [7] |

Note: this compound is soluble up to 100 mM in DMSO. For in vivo applications, it is crucial to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a suitable vehicle to minimize toxicity.

Experimental Protocols

Here are detailed protocols for preparing this compound solutions for oral and intravenous administration.

Protocol for Oral Administration in Rodents

This protocol is adapted from a study investigating the cardioprotective effects of this compound in rats.[1]

Materials:

-

This compound powder

-

Polyethylene glycol 400 (PEG-400)

-

Sterile saline (0.9% NaCl)

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Sonicator (optional)

-

Oral gavage needles

Procedure:

-

Calculate the required amount of this compound: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose (e.g., 10 mg/kg).

-

Prepare the vehicle: Prepare a 20% PEG-400 solution in sterile saline. For example, to make 10 mL of vehicle, mix 2 mL of PEG-400 with 8 mL of sterile saline.

-

Dissolve this compound:

-

Weigh the calculated amount of this compound and place it in a sterile conical tube.

-

Add a small volume of the 20% PEG-400 vehicle to the this compound powder to create a paste.

-

Gradually add the remaining vehicle while vortexing to ensure complete dissolution.

-

If necessary, use a sonicator for a short period to aid dissolution.

-

-

Administration: Administer the this compound solution to the animals via oral gavage at the desired dose volume (e.g., 10 mL/kg of body weight).[1]

Protocol for Intravenous Administration in Large Animals

This protocol is based on a study of this compound's anti-nociceptive effects in horses.[6]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile-filtered

-

Sterile syringes and needles

-

Sterile filter (0.2 µm pore size)

Procedure:

-

Calculate the required amount of this compound: Determine the total amount of this compound needed based on the number of animals, their weight, and the desired dose (e.g., 1 mg/kg).

-

Dissolve this compound in DMSO:

-

Aseptically weigh the required amount of this compound.

-

Dissolve the this compound in a minimal amount of sterile DMSO to achieve the desired final concentration (e.g., 3, 30, or 90 mg/mL).[6]

-

Ensure complete dissolution by vortexing.

-

-

Sterile Filtration: Filter the this compound solution through a 0.2 µm sterile filter into a sterile container.

-

Administration: Administer the solution intravenously at the calculated dose volume (e.g., 0.009 mL/kg).[6]

Mandatory Visualizations

Experimental Workflow for this compound Solution Preparation

Caption: Workflow for preparing this compound solutions for in vivo studies.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound via sEH inhibition.

References

- 1. Soluble epoxide hydrolase inhibitor, this compound, protects against myocardial ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soluble Epoxide Hydrolase Inhibition by this compound Promotes Brown Adipogenesis and Reduces Serum Triglycerides in Diet-Induced Obesity [mdpi.com]

- 5. Soluble Epoxide Hydrolase Inhibition by this compound Promotes Brown Adipogenesis and Reduces Serum Triglycerides in Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and anti-nociceptive effects of the soluble epoxide hydrolase inhibitor this compound in horses with experimentally induced radiocarpal synovitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. madbarn.com [madbarn.com]

Application Notes and Protocols for t-TUCB Administration in Rat Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-[4-(3-(4-Trifluoromethoxyphenyl)ureido)cyclohexyloxy]benzoic acid (t-TUCB) is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[1][2] Inhibition of sEH increases the bioavailability of endogenous epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory, analgesic, and cardioprotective properties.[3][4] These characteristics make this compound a valuable pharmacological tool for investigating the therapeutic potential of sEH inhibition in various disease models.

These application notes provide detailed protocols for the administration of this compound in rat models of neuropathic pain, inflammatory pain, and myocardial ischemia. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.

Data Presentation: Efficacy of this compound in Rat Models

The following tables summarize the quantitative data from key studies demonstrating the effects of this compound in different rat models.

Table 1: Efficacy of this compound in a Rat Model of Neuropathic Pain

| Administration Route | Dosage (mg/kg) | Key Findings | Reference |

| Subcutaneous (s.c.) | 10 | Significantly increased mechanical withdrawal thresholds in diabetic neuropathy model. | [5] |